BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate
Description
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is a carbamate derivative featuring a benzyl group linked via a carbamate bridge to an ethyl chain terminating in a 3-fluoropyridin-4-yl moiety. This compound is structurally notable for its fluorinated pyridine ring, which enhances electronic and steric properties, and the ethyl spacer, which may influence molecular flexibility and intermolecular interactions.
Properties
IUPAC Name |
benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-14-10-17-8-6-13(14)7-9-18-15(19)20-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGCDPSUOKHBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=C(C=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(3-fluoropyridin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Anticancer Applications
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is being investigated for its potential as an anticancer agent. The compound's structure allows it to interact with specific biological targets involved in cancer progression.
Case Study: Protein Farnesyltransferase Inhibition
- Objective: To assess the compound's efficacy against Plasmodium falciparum, a malaria-causing parasite, which shares similar pathways with certain cancer cell lines.
- Findings: Compounds structurally related to this compound were shown to inhibit protein farnesyltransferase activity, which is crucial for the proliferation of cancer cells. This inhibition was observed to be selective, with a notable reduction in cell viability at low concentrations (ED50 values reported as low as 54 nM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Research Findings
- Synthesis of Derivatives: Various derivatives of this compound have been synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results: Some derivatives exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various pathogens .
Neuropharmacological Potential
Recent studies have explored the neuropharmacological applications of compounds related to this compound.
Case Study: Muscarinic Receptor Modulation
- Objective: To evaluate the effects of related compounds on muscarinic receptors associated with cognitive functions.
- Findings: Certain derivatives demonstrated antagonistic activity at muscarinic receptor sites, suggesting potential therapeutic benefits for neurological disorders such as Alzheimer's disease and Lewy Body dementia . These compounds may help mitigate cognitive deficits linked to these conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Insights from SAR Studies
Mechanism of Action
The mechanism of action of Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoropyridine moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate with related compounds reveals critical distinctions in substituents, bonding patterns, and functional groups:
Key Observations:
- Fluorine Substitution: The 3-fluoropyridin-4-yl group in the target compound introduces steric and electronic effects absent in non-fluorinated analogs like benzyl N-(4-pyridyl)carbamate.
- Boronate vs. Pyridine : The boronate-containing analog serves as a synthetic intermediate (e.g., in cross-coupling reactions), whereas the pyridine-based compounds are more likely to act as bioactive motifs or ligands.
Crystallographic and Hydrogen-Bonding Behavior
Benzyl N-(4-pyridyl)carbamate exhibits intramolecular N–H⋯N hydrogen bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å), stabilizing its layered crystal structure. By contrast, the ethyl spacer in the target compound may disrupt such planar interactions, leading to distinct packing arrangements. Computational tools like SHELXL and visualization programs like ORTEP-3 could model these differences, though experimental crystallographic data for the target compound is absent in the provided evidence.
Biological Activity
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
The compound features a benzyl group, a pyridine ring substituted with fluorine, and a carbamate functional group, which are critical for its biological activity.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant binding affinities to specific receptors involved in cellular signaling pathways.
Key Findings:
- Receptor Binding: The compound has been shown to interact with certain receptors in vitro, influencing cell signaling pathways. For instance, studies involving receptor binding assays suggest that it may modulate the activity of neurotransmitter receptors, potentially affecting neurological functions.
- Inhibition Studies: Preliminary data indicate that this compound may act as an inhibitor in certain enzymatic reactions, similar to other carbamate derivatives known for their inhibitory properties on enzymes like cyclin-dependent kinases (CDKs) .
In Vitro Studies
Research has demonstrated the compound's efficacy in various cell lines. For example:
- Cell Viability Assays: In vitro studies have reported that this compound exhibits cytotoxic effects against specific cancer cell lines, indicating potential antitumor activity. The half-maximal inhibitory concentration (IC50) values were determined through dose-response curves .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
Case Studies
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results showed that treatment with this compound led to decreased apoptosis in neuronal cells exposed to oxidative stress .
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Moiety: The introduction of the 3-fluoropyridine can be achieved through nucleophilic substitution reactions.
- Carbamate Formation: The reaction between benzyl chloroformate and an amine derivative yields the carbamate structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
